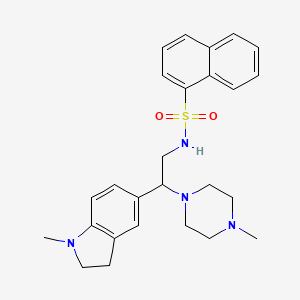

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2S/c1-28-14-16-30(17-15-28)25(21-10-11-24-22(18-21)12-13-29(24)2)19-27-33(31,32)26-9-5-7-20-6-3-4-8-23(20)26/h3-11,18,25,27H,12-17,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMMALANHTVKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC5=C(C=C4)N(CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₂₆H₃₂N₄O₂S

- Molecular Weight : 464.63 g/mol

- IUPAC Name : N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide

This structure incorporates an indoline moiety and a naphthalene sulfonamide, which are known to influence various biological activities.

Research indicates that compounds similar to naphthalene sulfonamides can act as inhibitors of fatty acid binding proteins (FABPs), particularly FABP4, which is implicated in metabolic disorders such as obesity and diabetes. Naphthalene sulfonamide derivatives have shown promise as selective inhibitors that can modulate lipid metabolism and improve insulin sensitivity in preclinical models .

Antiproliferative Effects

Several studies have evaluated the antiproliferative properties of naphthalene sulfonamide derivatives. For instance, compounds featuring naphthalene moieties have demonstrated significant activity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5c | MCF-7 | 0.51 ± 0.03 |

| 5c | A549 | 0.33 ± 0.01 |

These results indicate that the presence of a naphthalenyl group enhances the antiproliferative activity, likely through mechanisms involving tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .

Apoptotic Induction

The compound's ability to induce apoptosis has also been documented. In studies involving MDA-MB-231 breast cancer cells, treatment with naphthalene sulfonamide derivatives led to increased apoptosis rates, particularly at higher concentrations (1 µM) where significant changes in apoptotic cell numbers were observed .

In Vivo Studies

In vivo studies have shown that certain naphthalene sulfonamide derivatives can significantly improve glucose and lipid metabolism. For example, compounds demonstrated efficacy in reducing fasting blood glucose levels and enhancing insulin sensitivity in obese diabetic mouse models . These findings suggest potential therapeutic applications for metabolic diseases.

Case Studies

- Study on FABP4 Inhibition :

- Antiproliferative Activity Evaluation :

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily due to its structural features that include an indoline moiety and a naphthalene sulfonamide group. Research indicates that compounds with similar structures often demonstrate:

- Antiviral Activity : Compounds derived from indole and piperazine have shown effectiveness against viral infections by inhibiting viral replication mechanisms.

- Anticancer Properties : The compound's ability to interact with specific kinases involved in cancer cell proliferation positions it as a candidate for cancer therapy. Preliminary studies suggest significant binding affinities to targets implicated in oncogenesis.

- Anti-inflammatory Effects : Similar compounds have been documented to exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

- Antimicrobial Activity : The naphthalene sulfonamide structure is known for its antimicrobial properties, making it relevant in the development of new antibacterial agents .

Synthetic Methodologies

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide can be achieved through various synthetic routes. Common methods include:

- Bromination and Sulfonamide Formation : Initial bromination of 1-hydroxy acetonaphthone followed by reaction with sulfanilamide has been reported as an effective method for synthesizing naphthalene derivatives .

- Molecular Docking Studies : These studies are essential for evaluating the binding affinity of the compound to its biological targets. Techniques such as molecular docking simulations provide insights into the interaction dynamics at the molecular level.

Therapeutic Implications

The therapeutic potential of N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide extends to several areas:

Cancer Therapy

Given its interactions with kinases and inflammatory pathways, this compound may serve as a lead compound in the development of anticancer drugs targeting specific cancer types.

Treatment of Metabolic Disorders

Research has highlighted naphthalene sulfonamides as potent inhibitors of fatty acid binding protein 4 (FABP4), which is implicated in metabolic diseases such as diabetes and atherosclerosis. This suggests potential applications in treating metabolic disorders .

Antimicrobial Development

With rising concerns over antibiotic resistance, the antimicrobial properties of this compound could be harnessed to develop new antibacterial agents with fewer side effects compared to traditional antibiotics .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of naphthalene derivatives, including:

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities with key sulfonamide derivatives:

Key Observations :

- The target compound’s piperazine-ethyl chain distinguishes it from simpler sulfonamides (e.g., ’s imidazolidine derivative), likely improving solubility and target engagement.

- Compared to indazole-based sulfonamides (), the 1-methylindolin group in the target may confer distinct conformational rigidity, altering receptor selectivity.

Physicochemical Properties

Notes:

- The target’s higher molecular weight and piperazine group may reduce blood-brain barrier permeability compared to smaller analogs.

- LogP values suggest balanced hydrophobicity for membrane penetration.

Q & A

Q. What are the recommended synthetic routes for this sulfonamide derivative, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential sulfonylation and amine coupling. For example:

React naphthalene-1-sulfonyl chloride with a pre-synthesized ethylenediamine derivative containing 1-methylindolin-5-yl and 4-methylpiperazinyl groups in dry dichloromethane, using triethylamine to neutralize HCl byproducts .

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Purify via column chromatography (dichloromethane:ethyl acetate gradient) to achieve >95% purity .

- Key Parameters : Solvent choice (dichloromethane enhances reactivity), base (triethylamine), and purification method (gradient elution).

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Confirm connectivity using <sup>1</sup>H (δ 7.5–8.3 ppm for naphthalene protons) and <sup>13</sup>C NMR (sulfonamide S=O at ~110 ppm) .

- X-ray Crystallography : Resolve dihedral angles (e.g., 89.6° between naphthalene and heterocyclic rings) and intermolecular interactions (C–H···π, N–H···π) using SHELXL for refinement .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]<sup>+</sup> peak at m/z 454.2) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

- Methodological Answer : Use software suites like SHELX and WinGX to address challenges:

- SHELXL : Refine anisotropic displacement parameters and hydrogen bonding networks. Apply restraints for disordered regions (e.g., methyl groups) .

- WinGX : Generate ORTEP diagrams to visualize thermal ellipsoids and validate geometry (e.g., bond angles within ±2° of ideal values) .

- Validation Tools : Check CIF files against IUCr standards to resolve outliers (e.g., R-factor < 0.05) .

Q. What strategies mitigate contradictions in reported biological activity across studies?

- Methodological Answer :

- Standardized Assays : Align with protocols from toxicological profiles (e.g., inhalation/oral exposure routes, systemic effect criteria per Table B-1 in ) .

- Orthogonal Validation : Combine enzyme inhibition assays (e.g., dihydropteroate synthase) with cell-based viability tests (MTT assay) .

- Batch Consistency : Ensure compound purity (>98% via HPLC) and stability (e.g., avoid DMSO stock precipitation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.